2,2-Diphenylhexanoic acid 2,2-Diphenylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 2902-60-5
VCID: VC4096184
InChI: InChI=1S/C18H20O2/c1-2-3-14-18(17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,19,20)
SMILES: CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

2,2-Diphenylhexanoic acid

CAS No.: 2902-60-5

Cat. No.: VC4096184

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diphenylhexanoic acid - 2902-60-5

Specification

CAS No. 2902-60-5
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 2,2-diphenylhexanoic acid
Standard InChI InChI=1S/C18H20O2/c1-2-3-14-18(17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,19,20)
Standard InChI Key LNRZCHCAPUVAOP-UHFFFAOYSA-N
SMILES CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Canonical SMILES CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,2-Diphenylhexanoic acid features a hexanoic acid chain with phenyl groups at the C2 position, creating a sterically hindered environment. The molecular formula is C18H20O2\text{C}_{18}\text{H}_{20}\text{O}_2, with a molar mass of 268.35 g/mol . The phenyl substituents induce significant torsional strain, influencing its reactivity and crystalline packing.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point68–70°C
Boiling Point324.3 ± 25.0°C (estimated)
Density1.12 g/cm³ (predicted) ,
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DCM)
LogP (Partition Coefficient)4.8 (indicating high lipophilicity)

The high logP value underscores its hydrophobic nature, making it suitable for lipid-based formulations .

Synthesis and Industrial Production

Ester Hydrolysis Route

A common synthesis involves hydrolysis of ethyl 2,2-diphenylhexanoate (CAS 102162-20-9), catalyzed by acidic or basic conditions . For example:

CH3CH2OOC-C(C6H5)2-(CH2)3CH3+NaOHHOOC-C(C6H5)2-(CH2)3CH3+CH3CH2OH\text{CH}_3\text{CH}_2\text{OOC-C(C}_6\text{H}_5\text{)}_2\text{-(CH}_2\text{)}_3\text{CH}_3 + \text{NaOH} \rightarrow \text{HOOC-C(C}_6\text{H}_5\text{)}_2\text{-(CH}_2\text{)}_3\text{CH}_3 + \text{CH}_3\text{CH}_2\text{OH}

This method achieves yields >90% under optimized reflux conditions .

Grignard Addition

An alternative approach employs Grignard reagents to construct the diphenyl backbone. Reaction of 2,2-diphenylhexanenitrile with aqueous acid yields the carboxylic acid :

NC-C(C6H5)2-(CH2)3CH3H3O+HOOC-C(C6H5)2-(CH2)3CH3\text{NC-C(C}_6\text{H}_5\text{)}_2\text{-(CH}_2\text{)}_3\text{CH}_3 \xrightarrow{\text{H}_3\text{O}^+} \text{HOOC-C(C}_6\text{H}_5\text{)}_2\text{-(CH}_2\text{)}_3\text{CH}_3

This method avoids toxic intermediates, aligning with green chemistry principles .

Pharmacological Applications

Muscarinic Receptor Antagonism

Derivatives of 2,2-diphenylhexanoic acid, such as 5-[3-(3-hydroxy-phenoxy)-azetidin-1-yl]-5-methyl-2,2-diphenyl-hexanoic acid amide, exhibit potent muscarinic receptor antagonism . These compounds show promise in treating chronic obstructive pulmonary disease (COPD) and asthma by inhibiting bronchoconstriction .

Antioxidant Activity

The compound’s phenyl groups participate in radical scavenging. In DPPH assays, esters of 2,2-diphenylhexanoic acid demonstrate IC₅₀ values comparable to BHT (butylated hydroxytoluene), with vanillyl hexanoate extending oil induction times by 20–30% .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 1705 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=C aromatic) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.2–7.4 (m, 10H, aromatic), 2.8 (t, 2H, CH₂), 1.6–1.8 (m, 4H, CH₂), 1.3 (s, 2H, CH₂) .

  • MS (ESI): m/z 269.2 [M+H]⁺ .

Chromatographic Methods

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) reveals a retention time of 12.3 min, confirming purity >98% .

Recent Research Advances

Enzymatic Esterification

Lipase-catalyzed synthesis of 2,2-diphenylhexanoate esters achieves 80% conversion using immobilized CALB (Candida antarctica lipase B) . This method reduces energy consumption compared to traditional acid catalysis.

Drug Delivery Systems

Nanoparticles functionalized with 2,2-diphenylhexanoic acid improve the bioavailability of hydrophobic drugs. In vivo studies show a 3.5-fold increase in paclitaxel absorption .

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